N-[1-(4-fluorophenyl)ethyl]-N'-phenylurea
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-N'-phenylurea is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.11684127 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemodosimeters and Fluorescent Sensors
A study by Wu et al. (2007) developed a rhodamine-based chemodosimeter with high selectivity toward Hg2+ ions, demonstrating an OFF-ON fluorescent mechanism in aqueous solutions. This sensor could be applied in environmental monitoring and the detection of mercury contamination (Wu et al., 2007).
Structural and Vibrational Properties
Saeed et al. (2010) synthesized and characterized a compound structurally similar to N-[1-(4-fluorophenyl)ethyl]-N'-phenylurea, providing insights into its crystal structure and vibrational properties through X-ray diffraction and spectroscopy. This research contributes to the understanding of molecular conformations and interactions in solid-state chemistry (Saeed et al., 2010).
Organic Fluorophores for pH Sensing
Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound serves as a fluorescent pH sensor in both solution and solid states, showcasing applications in biological imaging and environmental monitoring (Yang et al., 2013).
Anti-HIV-1 Activity
Liu et al. (2016) explored modifications of a related scaffold, leading to novel compounds with significant antiviral potencies against HIV-1. This research highlights the potential for developing new antiretroviral therapies based on structural modifications of this compound (Liu et al., 2016).
Exploring Supramolecular Assembly
Khan et al. (2022) reported on the synthesis and characterization of a tetrahydropyridine derivative, investigating its supramolecular assembly through Hirshfeld surface analysis. This research contributes to the field of molecular engineering and the design of materials with specific properties (Khan et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-7-9-13(16)10-8-12)17-15(19)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJYMNNYBCWELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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